(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid
描述
属性
IUPAC Name |
(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107394 | |
| Record name | (6R)-6,7-Dihydro-10-methoxy-9-(3-methoxypropoxy)-6-(1-methylethyl)-2-oxo-2H-benzo[a]quinolizine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072057-18-0 | |
| Record name | (6R)-6,7-Dihydro-10-methoxy-9-(3-methoxypropoxy)-6-(1-methylethyl)-2-oxo-2H-benzo[a]quinolizine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2072057-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R)-6,7-Dihydro-10-methoxy-9-(3-methoxypropoxy)-6-(1-methylethyl)-2-oxo-2H-benzo[a]quinolizine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Vilsmeier-Haack Formylation
Julolidine undergoes formylation using POCl₃ and DMF in dichloromethane at 25°C for 8 hours, yielding 9-formyljulolidine in 60% yield after column chromatography. Key parameters:
Alkoxylation with 3-Methoxypropanol
The formyl group undergoes nucleophilic substitution with 3-methoxypropanol under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→rt, achieving 85% conversion. Stereochemical control is maintained by using (-)-DET as a chiral ligand.
Cyclocondensation with Malononitrile
Reaction of 9-(3-methoxypropoxy)julolidine-3-carbaldehyde with malononitrile in acetic anhydride under reflux forms the α,β-unsaturated nitrile intermediate (92% yield). This step establishes the C3-C4 double bond critical for subsequent cyclization.
Acid-Catalyzed Cyclization
Treatment with concentrated H₂SO₄ at 40°C induces cyclization, forming the benzo[a]quinolizine skeleton. Patent US9127010B2 notes that adding NaHCO₃ during workup prevents lactam hydrolysis.
Carboxylation and Stereochemical Resolution
Introduction of the C3 Carboxylic Acid Group
The nitrile intermediate undergoes hydrolysis using 6M HCl at 110°C for 24 hours, followed by oxidation with KMnO₄ in aqueous acetone to yield the carboxylic acid (73% yield). Alternative methods using RuO₄ catalysis reduce reaction time to 6 hours but require stringent temperature control.
Enantiomeric Enrichment via Chiral Chromatography
Final purification uses a Chiralpak IA column with hexane:isopropanol (85:15) to isolate the (6R)-enantiomer (>99% ee).
Critical Analysis of Methodologies
Yield Comparison Across Key Steps
Solvent and Reagent Optimization
-
DMF vs. DMAc : Dimethylacetamide (DMAc) increases formylation yield by 12% due to better POCl₃ solubility.
-
Alternative coupling agents : HATU outperforms EDCI in amidation steps, reducing racemization from 8% to <2%.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Process Impact |
|---|---|---|
| POCl₃ | 45 | 22% of total synthesis cost |
| (-)-DET | 12,000 | Limits large-scale use |
| Chiralpak IA resin | 8,500 | Dominates purification costs |
化学反应分析
(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Basic Information
- Molecular Formula : C22H27NO6
- Molecular Weight : 401 Da
- LogP : 2.58
- Polar Surface Area : 85 Å
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
Structural Features
The compound features a unique structure that includes multiple functional groups contributing to its biological activity. The presence of methoxy and propoxy groups enhances lipophilicity, which is crucial for cellular membrane permeability.
Antiviral Activity
Research indicates that (6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid exhibits potent antiviral properties, particularly against the hepatitis B virus. Studies have shown that this compound can inhibit viral replication effectively, making it a candidate for further development in antiviral therapies .
Pharmacological Studies
Pharmacological investigations have demonstrated the compound's efficacy in modulating various biological pathways. Its ability to interact with specific enzymes and receptors positions it as a valuable tool in drug discovery and development. For instance, it has been explored for its potential as an anti-inflammatory agent due to its effects on cytokine production .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the compound's structure influence its biological activity. Researchers have systematically altered functional groups to enhance potency and selectivity against target pathogens. This approach has led to the identification of more effective analogs that may offer improved therapeutic profiles .
Case Study 1: Hepatitis B Treatment
A clinical trial involving (6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid showed promising results in patients with chronic hepatitis B infection. Participants receiving the compound exhibited significant reductions in viral load compared to placebo groups, supporting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects
In vitro studies have highlighted the compound's ability to reduce pro-inflammatory cytokines in human cell lines. This suggests a mechanism through which it may exert anti-inflammatory effects, providing a basis for its use in treating inflammatory diseases .
作用机制
The mechanism of action of (6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid involves the inhibition of viral gene expression. It targets specific molecular pathways involved in the replication and transcription of the hepatitis B virus. The compound binds to viral proteins and interferes with their function, leading to a reduction in viral antigen production and viral DNA replication .
相似化合物的比较
Comparison with Structurally Similar Compounds
Quinolizine Derivatives with Heterocyclic Substitutions
describes benzothiazole- and benzimidazole-substituted 4-oxo-4H-quinolizine-3-carboxylic acids (e.g., 12, 14a-c). Key differences include:
The 3-methoxypropoxy chain could increase solubility relative to benzothiazole/benzimidazole substituents.
Pharmacologically Active Heterocycles
- KT5720 (19) and KT5823 (20) (): These kinase inhibitors share a carboxylic acid group but differ in core structure (e.g., indole-pyrrolo-benzodiazocine vs. benzoquinolizine). Their methoxy and ester groups suggest divergent pharmacokinetic profiles compared to the target compound’s ether and carboxylic acid moieties .
- NM-3 (): An antiangiogenic isocoumarin with a carboxylic acid group.
Spiro and Benzothiazole Derivatives
describes spirocyclic compounds with benzothiazole substituents (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione). Unlike the target compound, these feature spiro junctions and lack a fused aromatic ring system. The benzothiazole group, however, is a commonality, suggesting shared synthetic routes (e.g., POCl3-mediated reactions) .
Computational Structural Comparison
and highlight methodologies for quantifying structural similarity:
- Tanimoto Coefficient: Using binary fingerprints, the target compound’s similarity to benzothiazole-quinolizines (e.g., compound 12) may exceed 0.7 (high similarity), while similarity to NM-3 (isocoumarin) may fall below 0.3 .
- Graph-Based Analysis: The benzo[a]quinolizine core shares subgraphs with 4H-quinolizines but diverges in bond saturation and substituent connectivity .
生物活性
(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid is a synthetic compound belonging to the class of quinolizine derivatives. This article reviews its biological activity, focusing on its pharmacological potential, including antibacterial, anticancer, and anti-inflammatory properties.
The compound has the molecular formula and a molecular weight of 401 Da. Its structure includes a methoxy group and a propoxy side chain, which may contribute to its biological activities.
Antibacterial Activity
Research indicates that derivatives of quinolizine compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents can enhance antibacterial potency.
| Compound | Activity Against | Reference |
|---|---|---|
| (6R)-10-methoxy derivative | Effective against Staphylococcus spp. | |
| 1-ethyl-6-fluoro derivative | Higher activity than oxolinic acid |
Anticancer Activity
Quinolizine derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cell survival.
Case Study:
A study evaluated the cytotoxic effects of various quinolizine derivatives on solid tumor cell lines. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values in the micromolar range.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Quinolizine derivative A | MCF-7 (breast cancer) | 15 | |
| Quinolizine derivative B | HeLa (cervical cancer) | 20 |
Anti-inflammatory Activity
The anti-inflammatory properties of (6R)-10-methoxy derivatives have been assessed through various assays measuring cytokine release and inflammatory markers. The compound has shown promise in reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Mechanism:
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for (6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related quinolizine derivatives typically involves multi-step protocols. For example, fluoroquinophenoxazine analogs are synthesized via condensation reactions using substituted amines and carboxylic acid precursors under controlled temperatures (60–100°C) in polar aprotic solvents like DMF or DMSO . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid coupling) and employing catalysts such as POCl₃ for cyclization . Purity is validated via HPLC (>95%) and ESI-MS for molecular weight confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H NMR : Key for confirming stereochemistry (e.g., 6R configuration) and substituent positions. Methoxy groups typically appear as singlets at δ 3.2–3.8 ppm, while aromatic protons show splitting patterns dependent on substitution .
- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, and quinolizine ring C=O near 1650 cm⁻¹ .
- UV-Vis : Conjugated systems (e.g., benzoquinolizine) absorb at λmax 280–320 nm, useful for tracking reaction progress .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent), followed by dilution in aqueous buffers (pH 4–9). Low solubility in water may require co-solvents (e.g., PEG-400) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester or methoxy groups .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Methodological Answer :
- Targeted Modifications : Replace the 3-methoxypropoxy group with shorter alkoxy chains or halogens to evaluate steric/electronic effects on binding affinity .
- Enzymatic Assays : Use fluorescence polarization assays to measure inhibition constants (Ki) against targets like bacterial topoisomerases or aromatases. Compare IC₅₀ values of analogs (e.g., fluoroquinolone derivatives show Ki < 1 µM) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., PDB 3VNK) to predict binding modes .
Q. How can in silico methods predict metabolite formation and environmental fate?
- Methodological Answer :
- Metabolite Prediction : Use software like Meteor Nexus to simulate Phase I/II metabolism. For example, demethylation of methoxy groups is a likely Phase I pathway .
- Environmental Persistence : Apply EPI Suite to estimate biodegradation half-lives. LogP values >3 suggest bioaccumulation potential, requiring ecotoxicity testing (e.g., Daphnia magna LC₅₀ assays) .
Q. What experimental designs resolve contradictions in spectral data or biological activity between batches?
- Methodological Answer :
- Batch Comparison : Use LC-MS/MS to detect impurities (e.g., residual solvents or diastereomers). For example, a 0.5% impurity in ESI-MS may indicate incomplete purification .
- Bioactivity Replication : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., 72-hour cytotoxicity assays). Statistical analysis (ANOVA, p < 0.05) identifies batch-dependent variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
